1-(1-Bromopropyl)-2,4-dichlorobenzene
Overview
Description
1-(1-Bromopropyl)-2,4-dichlorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a 1-bromopropyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromopropyl)-2,4-dichlorobenzene can be synthesized through a multi-step process involving the bromination of propylbenzene followed by chlorination. The bromination step typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction selectively brominates the benzylic position of propylbenzene to yield 1-bromopropylbenzene .
This can be achieved through electrophilic aromatic substitution using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromopropyl)-2,4-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 1-bromopropyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include alcohols, amines, or ethers depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated compounds or reduced aromatic rings.
Scientific Research Applications
1-(1-Bromopropyl)-2,4-dichlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropyl)-2,4-dichlorobenzene involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, affecting the reactivity of the compound. The aromatic ring can undergo substitution reactions, while the propyl group can be oxidized or reduced, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromopropyl)benzene: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,4-Dichlorotoluene: Lacks the bromopropyl group, affecting its reactivity and applications.
1-Bromo-2,4-dichlorobenzene: Lacks the propyl group, leading to different chemical properties and reactivity.
Uniqueness
1-(1-Bromopropyl)-2,4-dichlorobenzene is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in chemical reactions. The combination of these substituents allows for a wide range of applications in various fields.
Properties
IUPAC Name |
1-(1-bromopropyl)-2,4-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTBBGVHKKVDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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